Cas no 1696189-66-8 (2-chloro-1-(7-chloro-1H-indol-3-yl)propan-1-one)

2-Chloro-1-(7-chloro-1H-indol-3-yl)propan-1-one is a chlorinated indole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a reactive α-chloro ketone moiety adjacent to an indole core, making it a versatile intermediate for synthesizing biologically active compounds. The presence of chlorine substituents enhances its electrophilic reactivity, facilitating further functionalization. This compound is particularly valuable in medicinal chemistry for developing indole-based scaffolds, which are prevalent in drug discovery. High purity and stability under controlled conditions ensure reliable performance in synthetic applications. Its precise molecular architecture allows for targeted modifications, supporting advancements in heterocyclic chemistry and specialized organic synthesis.
2-chloro-1-(7-chloro-1H-indol-3-yl)propan-1-one structure
1696189-66-8 structure
商品名:2-chloro-1-(7-chloro-1H-indol-3-yl)propan-1-one
CAS番号:1696189-66-8
MF:C11H9Cl2NO
メガワット:242.101260900497
CID:5463836

2-chloro-1-(7-chloro-1H-indol-3-yl)propan-1-one 化学的及び物理的性質

名前と識別子

    • 2-chloro-1-(7-chloro-1H-indol-3-yl)propan-1-one
    • Z1837213592
    • インチ: 1S/C11H9Cl2NO/c1-6(12)11(15)8-5-14-10-7(8)3-2-4-9(10)13/h2-6,14H,1H3
    • InChIKey: BKQRLBIZRPTTKV-UHFFFAOYSA-N
    • ほほえんだ: ClC(C)C(C1=CNC2C(=CC=CC1=2)Cl)=O

計算された属性

  • せいみつぶんしりょう: 241.0061193 g/mol
  • どういたいしつりょう: 241.0061193 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 259
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ぶんしりょう: 242.10
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 32.9

2-chloro-1-(7-chloro-1H-indol-3-yl)propan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-5637659-5.0g
2-chloro-1-(7-chloro-1H-indol-3-yl)propan-1-one
1696189-66-8 95.0%
5.0g
$2028.0 2025-03-15
Enamine
EN300-5637659-0.05g
2-chloro-1-(7-chloro-1H-indol-3-yl)propan-1-one
1696189-66-8 95.0%
0.05g
$162.0 2025-03-15
1PlusChem
1P02826B-2.5g
2-chloro-1-(7-chloro-1H-indol-3-yl)propan-1-one
1696189-66-8 95%
2.5g
$1756.00 2024-06-19
1PlusChem
1P02826B-50mg
2-chloro-1-(7-chloro-1H-indol-3-yl)propan-1-one
1696189-66-8 95%
50mg
$255.00 2024-06-19
1PlusChem
1P02826B-10g
2-chloro-1-(7-chloro-1H-indol-3-yl)propan-1-one
1696189-66-8 95%
10g
$3779.00 2024-06-19
1PlusChem
1P02826B-100mg
2-chloro-1-(7-chloro-1H-indol-3-yl)propan-1-one
1696189-66-8 95%
100mg
$350.00 2024-06-19
1PlusChem
1P02826B-1g
2-chloro-1-(7-chloro-1H-indol-3-yl)propan-1-one
1696189-66-8 95%
1g
$926.00 2024-06-19
1PlusChem
1P02826B-500mg
2-chloro-1-(7-chloro-1H-indol-3-yl)propan-1-one
1696189-66-8 95%
500mg
$737.00 2024-06-19
Aaron
AR0282EN-250mg
2-chloro-1-(7-chloro-1H-indol-3-yl)propan-1-one
1696189-66-8 95%
250mg
$503.00 2025-02-15
Aaron
AR0282EN-5g
2-chloro-1-(7-chloro-1H-indol-3-yl)propan-1-one
1696189-66-8 95%
5g
$2814.00 2023-12-15

2-chloro-1-(7-chloro-1H-indol-3-yl)propan-1-one 関連文献

2-chloro-1-(7-chloro-1H-indol-3-yl)propan-1-oneに関する追加情報

Introduction to 2-chloro-1-(7-chloro-1H-indol-3-yl)propan-1-one (CAS No. 1696189-66-8)

2-chloro-1-(7-chloro-1H-indol-3-yl)propan-1-one, identified by the Chemical Abstracts Service Number (CAS No.) 1696189-66-8, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This molecule, featuring a chlorinated propanone backbone conjugated with a chloro-substituted indole moiety, has garnered attention due to its structural complexity and potential biological activities. The presence of both chloro groups and the indole ring suggests a high degree of reactivity, making it a valuable scaffold for the development of novel therapeutic agents.

The compound’s structure is characterized by a propanone group at the C1 position, which is further functionalized with a 7-chloro-1H-indol-3-yl substituent. This indole derivative is particularly noteworthy because indole and its derivatives are well-documented for their pharmacological properties. Indole-based molecules have been extensively studied for their roles in various biological processes, including modulation of neurotransmitter systems, immune responses, and anti-inflammatory actions. The introduction of chlorine atoms at the 7-position of the indole ring enhances the electrophilicity of the molecule, potentially increasing its interaction with biological targets.

In recent years, there has been growing interest in designing molecules that combine the advantages of heterocyclic systems with electrophilic centers. The combination of a propanone group and a chloro-substituted indole in 2-chloro-1-(7-chloro-1H-indol-3-yl)propan-1-one creates a versatile platform for drug discovery. The propanone moiety can serve as a hydrogen bond acceptor or participate in π-stacking interactions with biological targets, while the chloro-substituted indole can engage in hydrophobic interactions or act as a ligand for metal ions. Such structural features are often exploited in the design of kinase inhibitors, receptor modulators, and other therapeutic compounds.

One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmacophores. The reactive sites on 2-chloro-1-(7-chloro-1H-indol-3-yl)propan-1-one allow for further functionalization through nucleophilic substitution reactions, cross-coupling reactions, or other synthetic transformations. This flexibility makes it an attractive building block for medicinal chemists seeking to develop novel small-molecule drugs. For instance, the chlorine atoms can be displaced by various nucleophiles, enabling the introduction of different functional groups that may enhance binding affinity or improve pharmacokinetic properties.

Recent advancements in computational chemistry have also highlighted the importance of understanding molecular interactions at an atomic level. Molecular modeling studies have shown that 2-chloro-1-(7-chloro-1H-indol-3-yl)propan-1-one can interact with biological targets through multiple mechanisms. The propanone group can form hydrogen bonds with polar residues in protein active sites, while the indole ring can engage in π-stacking interactions or bind to aromatic pockets. Additionally, the chlorine atoms can participate in electrostatic interactions or halogen bonding with negatively charged or polar moieties on the target protein. These insights have guided the optimization of analogs with improved binding affinities and selectivity.

The pharmaceutical industry has increasingly recognized the value of heterocyclic compounds in drug development. Indole derivatives, in particular, have been associated with a wide range of therapeutic effects, including analgesic, anti-inflammatory, anticancer, and antimicrobial activities. The structural motif present in 2-chloro-1-(7-chloro-1H-indol-3-yl)propan-1-one aligns well with these trends, offering a promising starting point for exploring new drug candidates. Researchers are currently investigating its potential as an inhibitor of enzymes involved in inflammatory pathways or as a modulator of neurotransmitter receptors.

In vitro studies have begun to unravel the pharmacological profile of this compound. Preliminary data suggest that it may exhibit inhibitory activity against certain kinases and other enzymes relevant to diseases such as cancer and neurodegeneration. The ability to modulate these enzymes could lead to novel therapeutic strategies targeting disease progression at a molecular level. Furthermore, the compound’s solubility and metabolic stability are being evaluated to assess its suitability for further development into an oral drug candidate.

The synthesis of 2-chloro-1-(7-chloro-1H-indol-3-yl)propan-1-one represents another area of active research. Efficient synthetic routes are being developed to ensure scalability and cost-effectiveness for preclinical and clinical studies. Advances in synthetic methodologies have enabled chemists to access complex molecules like this one with greater ease than ever before. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations have been particularly useful in constructing the desired framework.

The safety and tolerability profile of any potential drug candidate must be carefully evaluated before proceeding to clinical trials. While 2-chloro-1-(7-chloro-1H-indol-3-y)propan-l-one shows promise in preclinical studies, comprehensive toxicological assessments are necessary to identify any potential risks associated with its use. These studies will provide critical information about its maximum tolerated dose (MTD), potential side effects, and long-term safety considerations.

The integration of computational modeling with experimental data has accelerated progress in drug discovery significantly over recent years. By leveraging high-throughput screening (HTS) technologies combined with virtual screening methods based on molecular docking algorithms, 2-chloro-l-(7-chlorocnlindol -3 -yl)-propn-l-one has emerged as oneof several promising candidates under investigation .These combined approaches enable researchers to rapidly identify moleculeswith high binding affinitiesand selectivityfor their intended targets , thereby streamliningthe development pipeline . p > < p >The future directionsfor researchonthis compoundare multifaceted .Further structural optimizationwill focus on enhancingits bioavailability , reducingpotential toxicity ,and improvingits interactionwithbiological targets .Additionally ,explorationof its mechanismof actionwill be crucialfor understandinghowit producesits observed effects .Collaborative effortsbetween synthetic chemists ,medicinal chemists ,and biologistswill be essentialto translate laboratoryfindings into tangibletherapeutic benefits . p > < p >In conclusion, 2 - chlor o - l -( 7 - ch lor o - l H -ind ol - 3 - yl ) prop n - l - one ( CAS No . 1696189 - 66 - 8 ) representsan intriguingmoleculewith significantpotentialin pharmaceuticalapplications . Its uniquestructuralfeatures , combinedwith emergingdataonits pharmacologicalproperties , make it anattractive candidatefor furtherdevelopment . As researchcontinuesto unfold , thiscompoundholds promiseas partof anewgenerationoftherapeutics designedto addresssomeof themostpressinghealth challengesfacingmodern society . p >

おすすめ記事

推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
https://senfeida.en.made-in-china.com/
Suzhou Senfeida Chemical Co., Ltd
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
atkchemica
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
http://www.atkchemical.com/
atkchemica
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
http://www.100kes.com/en
BIOOKE MICROELECTRONICS CO.,LTD
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd